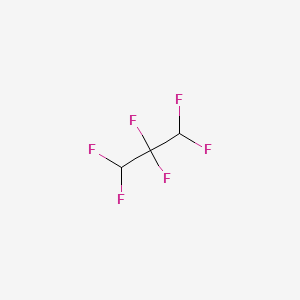

1,1,2,2,3,3-Hexafluoropropane

描述

Contextualization of Fluorocarbon Research

The field of fluorocarbon chemistry originated in the early 1930s with the work of Thomas Midgley, Jr. and his colleagues, leading to the synthesis of the first chlorofluorocarbons (CFCs). nih.gov These compounds, valued for their stability, non-flammability, and thermodynamic properties, quickly found widespread use as refrigerants, aerosol propellants, and foam expansion agents. nih.govresearchgate.net Research in this area progressed through subsequent generations of compounds, including hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), often driven by market demands and evolving environmental regulations. nih.gov

A significant turning point for fluorocarbon research was the implementation of the Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances like CFCs and HCFCs. acs.org This spurred intensive research into developing alternatives with lower or zero ozone depletion potential, which led to the prominence of HFCs. Beyond their role as refrigerants, the unique properties of the carbon-fluorine (C-F) bond—its high stability and polarity—have made fluorocarbons attractive for a diverse range of applications, including pharmaceuticals, advanced materials, and medicinal chemistry. omicsonline.orgnih.govodmu.edu.ua The rarity of naturally occurring organofluorine compounds further underscores the importance of synthetic fluorine chemistry in industrial and scientific innovation. omicsonline.org

Significance of 1,1,2,2,3,3-Hexafluoropropane within Contemporary Chemical Science

This compound, also known as HFC-226cb, is a hydrofluorocarbon with the molecular formula C₃H₂F₆. It is a fully fluorinated alkane belonging to the HFC family. The compound is structurally distinct from its better-known isomers, such as 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) and 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea).

The significance of this compound in modern science stems from its specialized applications. It is utilized as a solvent in organic synthesis and as a reagent for the production of other fluorinated compounds. Its unique chemical properties enable reactions that are not achievable with conventional solvents. Furthermore, research has highlighted its potential role in advanced energy storage systems. Derivatives such as Potassium This compound-1,3-disulfonimide (B1338683) are used as electrolytes in high-voltage lithium-ion batteries, where they help form a stable solid-electrolyte interphase (SEI) and suppress dendrite growth, thereby enhancing battery performance and stability. chemimpex.com The compound has also been investigated for its utility in studying enzyme mechanisms and protein-ligand interactions.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 680-00-2 nih.gov |

| Molecular Formula | C₃H₂F₆ nih.gov |

| Molecular Weight | 152.04 g/mol nih.gov |

| Boiling Point | 6.19 °C |

| Critical Temperature | 139.29 °C |

| Critical Pressure | 3.50 MPa |

| IUPAC Name | this compound nih.gov |

Historical Development of Academic Research on the Compound

Academic research into fluorinated propanes can be traced back to the mid-20th century, with initial studies focusing on the synthesis and characterization of various fluorinated propane (B168953) derivatives. The primary catalyst for extensive research on hexafluoropropanes came in the 1990s with the global effort to find viable replacements for CFCs, particularly CFC-114, which was used in chillers and industrial heat pumps.

During this period, comprehensive evaluations of HFCs were undertaken, with much of the focus on isomers like HFC-236ea and HFC-236fa due to their promising thermophysical properties. While these isomers were heavily investigated as potential refrigerants, the research also laid the groundwork for understanding the broader class of C₃H₂F₆ compounds. The synthesis of high-purity hexafluoropropane isomers became a key area of study, with methods such as the catalytic hydrogenation of hexafluoropropene (B89477) and the fluorination of chlorinated propanes being developed and patented. Specific synthesis routes for this compound have been described, including the dechlorofluorination of specific pentafluoro-dichloropropane precursors over a metal oxide catalyst.

Table 2: Comparison of Common Hexafluoropropane Isomers

| Compound Name | Common Name | CAS Number | Boiling Point | Key Research Application |

|---|---|---|---|---|

| This compound | HFC-226cb | 680-00-2 | 6.19 °C | Solvent, Electrolyte Precursor |

| 1,1,1,3,3,3-Hexafluoropropane | HFC-236fa | 690-39-1 | -1.4°C ontosight.ai | Fire suppressant, Refrigerant google.com |

Current Research Frontiers and Unaddressed Challenges in Fluoropropane Chemistry

Contemporary research in fluoropropane chemistry, including the study of this compound, is focused on several key areas. A major frontier is its application in advanced materials and energy storage. The development of fluorinated electrolytes, such as those derived from the this compound backbone, is critical for creating next-generation high-voltage and high-stability lithium-ion batteries. chemimpex.com Optimizing these electrolyte systems to maximize ionic conductivity and lifespan remains an active area of investigation. chemimpex.com

A significant and persistent challenge is the development of cost-effective and environmentally sustainable synthesis methods. google.com While various synthetic routes exist, they can involve harsh conditions or toxic catalysts. google.com Current research is exploring novel catalytic systems and processes, such as visible-light-mediated fluorination and biocatalysis, to create more efficient and "green" pathways for producing fluorinated compounds. frontiersin.orgmdpi.com

Furthermore, understanding the chemical behavior of these compounds is crucial. This compound can undergo several types of reactions, which are central to its utility as a chemical intermediate. Unaddressed challenges include improving the selectivity of these reactions and expanding the scope of accessible derivatives for new applications.

Table 3: Overview of Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents/Conditions |

|---|---|---|

| Substitution Reactions | Replacement of hydrogen atoms with fluorine atoms. | Fluorinating agents like hydrogen fluoride (B91410) (HF) or elemental fluorine (F₂). |

| Addition Reactions | Addition of fluorine atoms across carbon-carbon double bonds (in precursor synthesis). | Catalysts such as metal oxides or halogenated solvents. |

| Reduction Reactions | Addition of hydrogen atoms to the compound. | Hydrogen gas with a suitable catalyst. |

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6/c4-1(5)3(8,9)2(6)7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVZGGVDYOBILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987417 | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-00-2 | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 1,1,2,2,3,3 Hexafluoropropane

Novel Synthetic Routes and Reaction Pathways for Hexafluoropropane Isomers

The synthesis of hexafluoropropane isomers often involves multi-step processes starting from more readily available precursors. One established method for producing a related compound, 1,1,1,2,2,3-hexafluoropropane (HFC-236cb), involves the reaction of tetrafluoroethylene (TFE) with difluoromethane (HFC-32) in the presence of a suitable catalyst. google.com While this specific route does not yield the 1,1,2,2,3,3-isomer directly, it highlights a common strategy of building the carbon backbone through the addition of smaller fluorinated units.

Alternative approaches focus on the direct fluorination of hydrocarbon precursors or the hydrofluorination of unsaturated compounds. For instance, the activation of pentafluoropropane isomers using an aluminum chlorofluoride (ACF) catalyst can lead to a mixture of hydrodefluorination and dehydrofluorination products, which can subsequently be converted to other fluorinated propanes. nih.gov These reactions demonstrate the complex pathways involved in C-F bond activation and formation. nih.gov

The exploration of novel synthetic routes is a continuous effort in medicinal and materials chemistry to access new chemical entities and improve existing processes. hilarispublisher.com General strategies often involve the conversion of alkenes to the corresponding alkyl halides through the addition of hydrogen halides or halogens. ncert.nic.in For fluorinated compounds, halogen exchange reactions, such as the Finkelstein reaction (reacting alkyl chlorides/bromides with NaI) or the Swarts reaction (heating alkyl chlorides/bromides with metallic fluorides like AgF, Hg2F2, CoF2, or SbF3), are also employed to introduce fluorine atoms. ncert.nic.indovepress.com

Catalytic Approaches and Mechanistic Investigations in Fluoropropane Synthesis

Catalysis is central to the efficient and selective synthesis of fluoropropanes. For the synthesis of 1,1,1,2,2,3-hexafluoropropane (HFC-236cb) from tetrafluoroethylene and difluoromethane, catalysts such as antimony pentafluoride (SbF5) and aluminum-based catalysts with the general formula of AlCl3-mFm or AlBr3-nFn have been utilized. google.com Similarly, the production of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea) from hexafluoropropene (B89477) and anhydrous hydrofluoric acid employs an antimony catalyst. google.com

Mechanistic investigations are crucial for understanding and optimizing these catalytic processes. For example, in the reaction of pentafluoropropane isomers with an aluminum chlorofluoride catalyst, it is proposed that the reaction can proceed through the formation of surface silylium ion species when a silane is used as a hydrogen source. nih.gov This leads to a catalytic cycle involving dehydrofluorination, hydrodefluorination, and hydrofluorination steps. nih.gov Understanding these pathways allows for better control over the product distribution.

Biocatalysis is also emerging as a powerful tool. Engineered myoglobin-based catalysts have been used for the stereoselective synthesis of fluorinated cyclopropanes, a related class of compounds. wpmucdn.comnih.govresearchgate.net While not directly applied to 1,1,2,2,3,3-hexafluoropropane, these advancements in biocatalysis suggest potential future applications in the synthesis of acyclic fluorinated alkanes. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Production of Fluorinated Propanes

The production of fluorinated compounds has traditionally involved reagents and conditions that are not environmentally benign, such as the use of hazardous reagents like SbF3 and HF. dovepress.com Green chemistry principles aim to address these issues by developing more sustainable synthetic routes. dovepress.comresearchgate.net This includes the use of less toxic reagents, minimizing waste, and improving atom economy.

One approach is the development of catalytic systems that can operate under milder conditions and with higher selectivity, thereby reducing energy consumption and the formation of unwanted byproducts. The direct oxidation of propane (B168953) over inert materials like boron nitride has been shown to produce propylene oxide and propylene with minimal CO2 formation, representing a greener approach to propane functionalization. chemrxiv.orgnih.gov

Another key aspect of green chemistry is the use of environmentally friendly solvents. Research into fluorination reactions in aqueous media is challenging the long-held belief that such reactions must be conducted under anhydrous conditions. researchgate.netrsc.org The successful use of water as a solvent or co-solvent in fluorination reactions opens up new possibilities for greener processes. rsc.org Furthermore, the development of methods that use ethanol as a viable alternative to more hazardous solvents like acetonitrile for azeotropic drying of [18F]fluoride demonstrates a commitment to greener fluorine chemistry. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

Optimizing reaction conditions is a critical step in developing any synthetic process to maximize the yield of the desired product and the selectivity of the reaction. sigmaaldrich.com Yield is defined as the amount of desired product formed relative to the theoretical maximum, while selectivity refers to the ratio of the desired product to undesired products. quora.comyoutube.comyoutube.com

Key parameters that are typically varied during optimization include temperature, pressure, catalyst type and loading, and the ratio of reactants. sigmaaldrich.com For example, in the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines, the reaction was optimized by screening different solvents and catalyst loadings, ultimately finding that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent gave the highest yield. mdpi.com

The table below illustrates a hypothetical optimization of a fluorination reaction, showing how changes in conditions can affect yield and selectivity.

| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |

| 1 | Catalyst A | 80 | 5 | 65 | 80 |

| 2 | Catalyst A | 100 | 5 | 75 | 70 |

| 3 | Catalyst B | 80 | 5 | 70 | 85 |

| 4 | Catalyst B | 80 | 10 | 72 | 88 |

| 5 | Catalyst B | 100 | 10 | 85 | 75 |

This systematic approach allows chemists to identify the optimal conditions for a given transformation. princeton.edu

Stereoselective Synthesis and Enantiomeric Control of Fluorinated Propane Derivatives

While this compound itself is not chiral, many of its derivatives are. The stereoselective synthesis of these derivatives is of great interest, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Significant progress has been made in the asymmetric synthesis of fluorinated compounds, particularly fluorinated cyclopropanes. rochester.edu Biocatalytic strategies using engineered myoglobin catalysts have achieved excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.) in the cyclopropanation of gem-difluoro alkenes. wpmucdn.comnih.gov These methods provide access to optically active fluorinated building blocks that are not readily accessible through traditional chemocatalytic methods. nih.gov

Metal-catalyzed asymmetric cyclopropanation has also been explored. Chiral rhodium and ruthenium catalysts have been used for the intramolecular cyclopropanation of fluorinated precursors, achieving good yields and enantiomeric excesses. nih.gov While these examples focus on cyclopropanes, the principles of asymmetric catalysis can be extended to the synthesis of chiral acyclic fluorinated propanes.

Process Intensification and Scale-Up Considerations for Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. researchgate.net Process intensification is a key strategy in chemical engineering that aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.comaiche.org This can involve the use of microreactors, continuous flow reactors, and multifunctional reactors that combine reaction and separation steps. mdpi.com

For the production of specialty chemicals, there is a growing trend of moving from inefficient large-volume batch reactors to smaller, modular continuous processing units. pitt.edu Continuous flow synthesis offers several advantages, including better heat and mass transfer, improved safety, and more consistent product quality.

Key considerations for scaling up the synthesis of fluorinated propanes include:

Reactor Design: Choosing between batch and continuous reactors, and optimizing reactor geometry for efficient mixing and heat transfer.

Catalyst Stability and Recovery: Ensuring the long-term stability of the catalyst and developing methods for its efficient recovery and reuse.

Downstream Processing: Designing efficient separation and purification processes to isolate the desired product from the reaction mixture.

Safety: Managing the risks associated with handling hazardous materials like hydrofluoric acid and operating at high temperatures and pressures.

The table below summarizes some common process intensification technologies and their potential benefits for the synthesis of fluorinated propanes.

| Technology | Description | Potential Benefits |

| Microreactors | Reactors with channel dimensions in the sub-millimeter range. | Enhanced heat and mass transfer, improved safety, precise control over reaction conditions. |

| Continuous Stirred-Tank Reactors (CSTRs) | A series of stirred tanks where reactants are continuously fed and products are continuously removed. | Good for reactions with slow kinetics, allows for steady-state operation. |

| Plug Flow Reactors (PFRs) | Tubular reactors where reactants flow in a continuous stream without back-mixing. | High conversion per unit volume, good for fast reactions. |

| Reactive Distillation | Combines chemical reaction and distillation in a single unit. | Increased conversion by removing products as they are formed, reduced capital and operating costs. mdpi.com |

By carefully considering these factors, it is possible to develop robust and economically viable processes for the large-scale production of this compound and other valuable fluorinated compounds.

Advanced Spectroscopic and Analytical Characterization Techniques in 1,1,2,2,3,3 Hexafluoropropane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁹F NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of fluorinated molecules like 1,1,2,2,3,3-hexafluoropropane. The presence of fluorine and carbon atoms allows for analysis by ¹⁹F and ¹³C NMR, which provide detailed information about the molecule's atomic connectivity and chemical environment.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to be distinctive. Due to the molecule's symmetry (CHF₂-CF₂-CHF₂), two distinct fluorine environments are present: the four fluorine atoms on the terminal carbons (C1 and C3) and the two fluorine atoms on the central carbon (C2). This would result in two main signals. The coupling between non-equivalent fluorine atoms (²JFF and ³JFF) would lead to complex splitting patterns (multiplets), which are crucial for confirming the structure.

¹³C NMR Spectroscopy: In proton-decoupled ¹³C NMR, the carbon atoms also exhibit distinct signals based on their chemical environment. The two terminal carbons (C1 and C3) are equivalent and would produce one signal, while the central carbon (C2) would produce a second, different signal. The high electronegativity of the attached fluorine atoms causes significant deshielding, shifting the carbon signals downfield. Furthermore, the signals will be split into multiplets due to one-bond and two-bond carbon-fluorine coupling (¹JCF and ²JCF), a characteristic feature in the NMR of organofluorine compounds. researchgate.net

| Technique | Nucleus | Expected Chemical Environment | Predicted Signal Pattern | Key Information Provided |

|---|---|---|---|---|

| NMR | ¹⁹F | -CHF₂ (Terminal) | Multiplet | Confirms the number and type of fluorine environments and their connectivity through spin-spin coupling. wikipedia.org |

| -CF₂- (Central) | Multiplet | |||

| NMR | ¹³C | -CHF₂ (Terminal) | Multiplet (due to C-F coupling) | Confirms the carbon backbone and the location of fluorine substituents through chemical shifts and C-F coupling constants. researchgate.net |

| -CF₂- (Central) | Multiplet (due to C-F coupling) |

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Conformational and Intermolecular Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides insights into the molecular vibrations and conformational isomers of this compound.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound would be dominated by very strong absorption bands corresponding to C-F stretching vibrations. C-H stretching and various bending modes would also be present, though typically weaker. Studies on related isomers like 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea) have shown that the infrared spectrum is temperature-dependent, which can be attributed to the changing ratios of stable conformers at different temperatures. researchgate.netutoronto.ca This highlights the utility of temperature-dependent FT-IR studies for conformational analysis.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered from a sample. edinst.com It is particularly sensitive to symmetric vibrations and vibrations of the carbon backbone, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would be valuable for observing the C-C stretching modes, providing additional structural confirmation. utoronto.ca

Mass Spectrometry Techniques (e.g., HRMS, GC-MS fragmentation patterns) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of a parent ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, the expected exact mass for the molecular ion [C₃H₂F₆]⁺ is 152.00606904 Da. nih.gov An HRMS measurement confirming this value provides unambiguous validation of the compound's molecular formula, distinguishing it from compounds with the same nominal mass. bioanalysis-zone.com

| Property | Value | Source | Significance |

|---|---|---|---|

| Molecular Formula | C₃H₂F₆ | nih.gov | Defines the elemental composition. |

| Molecular Weight (Nominal) | 152.04 g/mol | nih.gov | Used for standard mass spectrometry. |

| Exact Mass | 152.00606904 Da | nih.gov | Used for molecular formula confirmation by HRMS. |

X-ray Diffraction Studies on Crystalline Forms and Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and crystal packing. Since this compound is a gas at standard temperature and pressure with a boiling point of 5 °C, X-ray diffraction studies on the compound itself would require cryogenic techniques to grow and analyze a single crystal. avantorsciences.com

Chromatographic Separation and Purity Assessment Methodologies (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from reactants, byproducts, or other impurities, and thereby assessing its purity.

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by gas chromatography. Purity is determined by injecting a sample into the GC, where it is separated into its individual components. Each component produces a peak, and the area of the peak is proportional to its concentration. For the analysis of the related isomer 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), standard methods specify the use of a gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID). dtic.milkelid1.ir Typical columns used for such separations include packed columns with materials like 13X molecular sieve or OV-17 on a Chromosorb support. dtic.milkelid1.ir These methods are effective for quantifying purity and detecting volatile impurities like air. kelid1.ir

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Gas Chromatograph with TCD or FID | dtic.milkelid1.ir |

| Column | 9-m x 3.175-mm SS, packed with 30-60 mesh 13X molecular sieve | kelid1.ir |

| Carrier Gas | Helium | dtic.mil |

| Temperatures | Injector: 100-125 °C, Oven: 105-150 °C (Isothermal), Detector: 250 °C | dtic.mil |

High-Performance Liquid Chromatography (HPLC): While GC is the primary tool for this compound, HPLC can be a valuable complementary technique, especially for analyzing potential non-volatile impurities or derivatives. Research has shown that for separating fluorinated compounds, specialized stationary phases, such as those with fluorinated alkyl chains, can offer alternative selectivity and improved retention compared to standard C8 or C18 columns. chromatographyonline.com This enhanced selectivity can be crucial for resolving difficult-to-separate mixtures of fluorinated analytes. chromatographyonline.com

Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., GC-IR, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for volatile compounds. It combines the separation power of GC with the identification capabilities of MS. As a sample elutes from the GC column, it is directly introduced into the mass spectrometer, which generates a mass spectrum for each separated component. This allows for positive identification of the main compound and any impurities based on their unique fragmentation patterns and retention times. researchgate.net Headspace GC-MS is particularly useful for analyzing trace amounts of volatile compounds in various matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or contaminants, LC-MS is an invaluable tool. Fluorinated phases in HPLC can be particularly effective when coupled with mass spectrometry for analyzing fluorinated compounds. chromatographyonline.com In recent years, advanced methods have been developed coupling HPLC with tandem mass spectrometry (ICP-MS/MS and ESI-MS) to create fluorine-specific detectors, enabling the non-targeted screening and identification of novel fluorinated compounds in complex samples. speciation.netnih.gov

Theoretical and Computational Studies on 1,1,2,2,3,3 Hexafluoropropane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 1,1,2,2,3,3-hexafluoropropane. These computational methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to determine experimentally. northwestern.edu

Electronic Structure: The arrangement of electrons in molecules can be described by molecular orbitals, which are determined by solving the Schrödinger equation. northwestern.edu For this compound, the presence of highly electronegative fluorine atoms significantly influences its electronic structure. The strong C-F bonds are characterized by a large difference in electronegativity between carbon and fluorine, leading to highly polarized bonds. This polarization results in a significant partial positive charge on the carbon atoms and partial negative charges on the fluorine atoms.

Bonding: Theoretical studies, often employing Density Functional Theory (DFT) and other ab initio methods, are used to calculate bond dissociation energies (BDEs), which are key indicators of thermal stability. A higher BDE suggests greater resistance to thermal decomposition. In the case of hexafluoropropanes, the C-F bonds are exceptionally strong, contributing to the chemical inertness of the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions and Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions. These simulations model the movement of atoms and molecules over time, providing a detailed picture of intermolecular forces and their effects on bulk properties.

For this compound, MD simulations can elucidate its phase behavior, including vapor-liquid equilibria. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic coordinates. The development of accurate force fields is crucial for the reliability of MD simulations. While specific MD studies on this compound are not extensively detailed in the provided results, the principles are widely applied to similar fluorinated hydrocarbons. For related compounds, MD simulations have been used to study thermodynamic properties by modeling intermolecular interactions with potentials like the two-center Lennard-Jones model. researchgate.net

Density Functional Theory (DFT) Applications for Reactivity and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been extensively applied to this compound and its isomers to predict a variety of properties.

Reactivity: DFT calculations are crucial for predicting the reactivity and thermal stability of fluorinated propanes. By calculating bond dissociation energies (BDEs), DFT can indicate the strength of chemical bonds within the molecule. The strong C-F bonds in hexafluoropropanes, as calculated by DFT, confirm their general chemical stability and relative inertness.

Spectroscopic Parameters: DFT is also used to predict spectroscopic parameters, which can then be compared with experimental data. For instance, DFT calculations have been used to generate theoretical infrared spectra that show good agreement with experimental spectra, aiding in the assignment of vibrational bands. researchgate.net This is particularly useful in understanding the different conformations of the molecule, as the relative populations of conformers can be temperature-dependent, leading to changes in the infrared spectra.

Conformational Analysis and Energy Landscapes of Hexafluoropropane Isomers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. A conformational energy landscape is a map that represents the energy of a molecule as a function of its conformational coordinates, providing a visual representation of the different conformers and their relative stabilities. numberanalytics.com

This compound exists as a mixture of different stable conformers. The relative populations of these conformers are dependent on temperature. DFT calculations have been instrumental in identifying the stable conformers of hexafluoropropane isomers and visualizing their structures. This analysis is key to understanding how the presence of multiple conformers can influence physical and chemical properties such as dipole moment and intermolecular interactions. For other fluorinated compounds, computational studies have shown the existence of multiple conformers, such as the more stable anti form and a less stable gauche form for 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane. researchgate.net

Ab Initio Methods for Reaction Pathway Elucidation and Transition State Characterization

Ab initio methods are computational chemistry methods based on quantum mechanics. researchgate.net These "from the beginning" calculations are used to study reaction mechanisms and characterize the transition states of chemical reactions without the need for experimental parameters beyond fundamental physical constants.

For fluorinated propanes, ab initio methods have been used to investigate decomposition pathways. For the related compound HFC-236fa (1,1,1,3,3,3-hexafluoropropane), theoretical studies have shown that the primary decomposition pathways include HF elimination and C-C bond fission. For instance, the energy barrier for 1,2-HF elimination from HFC-236fa has been calculated to be 70.9 kcal/mol. While specific values for this compound were not found, similar mechanisms are expected to govern its decomposition. Theoretical studies on other fluorinated propanes, like 2-H heptafluoropropane, have used ab initio methods to identify favorable reaction pathways, such as HF elimination and C-C bond fission, and to calculate the energy barriers for these reactions. acs.org

Computational Modeling of Transport Properties and Thermodynamic Behavior

Computational modeling plays a significant role in predicting the transport properties and thermodynamic behavior of fluids like this compound. These models are essential for engineering applications where this compound might be used, for example, as a refrigerant or solvent.

The thermodynamic properties of 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea) have been determined based on experimental measurements and used to develop an equation of state. colab.ws Specifically, the Carnahan-Starling-DeSantis (CSD) equation of state has been parameterized for HFC-236ea, with coefficients based on experimental data for properties like vapor pressure and liquid density. colab.ws This equation of state is available in databases such as the NIST REFPROP program, which calculates the thermodynamic and transport properties of fluids and their mixtures. colab.wsnist.gov Such models can predict properties like density, heat capacity, enthalpy, and entropy over a range of temperatures and pressures. acs.org Molecular dynamics simulations, as mentioned earlier, also contribute to the prediction of bulk thermodynamic properties by modeling intermolecular interactions.

Reaction Mechanisms and Kinetics of 1,1,2,2,3,3 Hexafluoropropane Transformations

Unimolecular Decomposition Pathways and Kinetics of Hexafluoropropane

Specific kinetic data for the unimolecular decomposition of 1,1,2,2,3,3-hexafluoropropane is not extensively documented in the reviewed literature. However, the thermal decomposition of fluorinated propanes typically proceeds through high-energy pathways involving the cleavage of C-C or C-F bonds, or the elimination of hydrogen fluoride (B91410) (HF).

Studies on the pyrolysis of the related compound, 1-chloro-1,1,2,2,3,3-hexafluoropropane, at temperatures between 740°C and 800°C, show the formation of products such as tetrafluoroethylene, hexafluoropropene (B89477), and chlorotrifluoroethylene. google.com This suggests that the thermal decomposition of the this compound backbone likely involves C-C bond scission as a primary pathway. google.com For comparison, the unimolecular decomposition of its isomer, HFC-236fa, involves several pathways, with the C-C bond fission having a bond dissociation energy of 95.3 kcal·mol⁻¹. nih.gov Another significant pathway for HFC-236fa is the 1,2-HF elimination, which has a lower energy barrier. nih.gov It is plausible that this compound follows similar decomposition patterns, though the specific energy barriers and rate constants would be influenced by its symmetrical structure.

Radical Reactions and Their Role in Fluoropropane Chemistry (e.g., H, OH radical interactions)

Research into the gas-phase reactions of this compound with radicals like H and OH is not widely available. For its isomer, HFC-236fa, reactions with hydroxyl (OH) radicals are a key atmospheric degradation mechanism, proceeding primarily via H-atom abstraction from the central carbon atom. nih.gov

Significant insights into the radical chemistry of this compound come from studies on its use in plasma etching. In these high-energy environments, the molecule is subjected to electron impact, leading to the formation of various radical species. Comparative studies of HFC-236ca, HFC-236ea, and HFC-236fa in plasmas show that the specific isomer structure significantly affects the resulting plasma properties and the density of key radicals like CF₂. researchgate.net In plasmas containing this compound, lower densities of high-mass ion species like C₃HF₄⁺ and C₃H₂F₅⁺ were observed compared to its isomers, which in turn influences the etching characteristics. researchgate.net This indicates that the fragmentation pattern and subsequent radical reactions are highly dependent on the initial molecular structure.

Nucleophilic and Electrophilic Substitution Pathways

There is limited direct information on nucleophilic and electrophilic substitution reactions involving this compound itself. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms generally make the carbon backbone resistant to conventional nucleophilic attack unless a good leaving group is present.

However, information can be inferred from derivatives. The related compound, This compound-1,3-disulfonimide (B1338683), is noted to be a strong electrophile due to the presence of sulfonimide groups, allowing it to participate in nucleophilic substitution reactions with reagents like amines and alcohols. vulcanchem.com This reactivity is attributed to the functional groups rather than the hexafluoropropane backbone itself, which remains stable. vulcanchem.com In the context of SiO₂ etching, the F atom from an HF molecule can replace a hydroxyl group on the SiO₂ surface via a nucleophilic substitution mechanism. acs.org While this involves a fluorine atom, it highlights a potential reaction pathway relevant in specific environments.

Catalyzed Reactions and Mechanistic Insights

Information on catalyzed reactions involving this compound is sparse. However, its derivative, this compound-1,3-disulfonimide, has been shown to act as a catalyst for various reactions by interacting with transition metal ions. biosynth.com Additionally, dynamic salt complexes formed from chiral disulfonic acids, including derivatives of hexafluoropropane, have been used to catalyze enantioselective Mannich-type reactions. nih.gov In the context of SiO₂ etching with HF gas, a novolac-type photoresist can act as a catalyst, lowering the energy barrier for Si-F bond formation. acs.org These examples involve derivatives or specific reaction systems rather than direct catalysis of the parent this compound molecule.

Oxidation and Reduction Pathways of Hexafluoropropane

Direct oxidation and reduction pathways for this compound are not well-documented. The high stability of the C-F bonds makes the compound generally resistant to oxidation. However, the derivative this compound-1,3-disulfonimide potassium salt can undergo redox transformations under specific conditions with strong oxidizing agents like potassium permanganate or hydrogen peroxide. vulcanchem.com In lithium-ion battery applications, the related lithium salt, Lithium this compound-1,3-disulfonimide (LiHFDF), is involved in electrochemical reduction processes that form a stable, fluorinated solid-electrolyte interphase on the anode surface. unit.no These reactions are characteristic of the sulfonimide functional group rather than the saturated fluorocarbon chain.

Applications of 1,1,2,2,3,3 Hexafluoropropane in Advanced Materials and Chemical Technologies

Role in Polymer Science and Fluoropolymer Synthesis

The direct role of 1,1,2,2,3,3-Hexafluoropropane as a monomer or significant medium in the synthesis of fluoropolymers is not extensively documented in publicly available scientific literature. While fluorinated propanes can sometimes be used in polymerization processes, the focus has largely been on other isomers and related compounds.

Utilization in Specialty Solvents and Reaction Media

Specific industrial or research applications of this compound as a specialty solvent or reaction medium are not widely reported. Its physical properties, such as a boiling point of approximately 5°C, suggest it could potentially be used in niche applications requiring a volatile, fluorinated solvent. echemi.com However, detailed studies on its solvency power and utility in specific reaction chemistries are limited.

Applications in Refrigeration and Heat Transfer Systems (Chemical Performance Focus)

While its isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), is a known refrigerant and fire suppression agent, there is a lack of comprehensive thermodynamic data and documented use of this compound (HFC-236ca) for refrigeration or heat transfer applications. guidechem.comwikipedia.org The development and selection of refrigerants depend on a specific set of thermodynamic properties, and without this data, its performance in such systems cannot be characterized.

Precursor for Advanced Chemical Syntheses and Fine Chemicals

The use of this compound as a starting material or key intermediate for the synthesis of fine chemicals is not well-documented in available research. Chemical synthesis pathways typically utilize more reactive or readily available precursors, and the specific utility of the HFC-236ca isomer in this regard has not been a focus of published studies.

Applications in Semiconductor Manufacturing and Plasma Etching

The most significant and scientifically documented application of this compound is in the field of semiconductor manufacturing, specifically as a gas used in plasma etching processes. researchgate.net Hydrofluorocarbons are essential in the fabrication of integrated circuits for etching dielectric materials like silicon dioxide (SiO₂) to create the intricate, high-aspect-ratio features required for modern electronic devices. semiconductors.org

A comparative study investigated the effects of three C₃H₂F₆ isomers—1,1,1,3,3,3-hexafluoropropane (HFC-236fa), 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea), and this compound (HFC-236ca)—on the plasma characteristics and etching of SiO₂. researchgate.net The study found that even with the same chemical composition, the distinct molecular structure of each isomer significantly affected the plasma properties and the resulting etch characteristics. researchgate.netskku.edu

During the etching process with the C₃H₂F₆ isomers mixed with oxygen, the this compound (HFC-236ca) plasma exhibited different characteristics compared to its isomers. researchgate.net Specifically, the study observed that plasmas generated from HFC-236fa, HFC-236ea, and HFC-236ca in descending order, showed a decrease in high-mass ion species such as C₃HF₄⁺ and C₃H₂F₅⁺, which are related to ion bombardment. researchgate.net This trend correlated with a lower SiO₂ etch rate for HFC-236ca compared to the other isomers under certain conditions. researchgate.net The structural differences between the isomers influence their dissociation in the plasma, leading to varying concentrations of radical species (like CF₂, H, and F) and the formation of a fluorocarbon polymer layer on the substrate surface, which is crucial for controlling the etch profile. researchgate.netskku.edu

| Isomer | Chemical Name | Relative SiO₂ Etch Rate Trend | Key Plasma Characteristics |

|---|---|---|---|

| HFC-236fa | 1,1,1,3,3,3-Hexafluoropropane | Highest | Associated with higher concentrations of high-mass ion species (e.g., C₃HF₄⁺, C₃H₂F₅⁺) contributing to ion bombardment. |

| HFC-236ea | 1,1,1,2,3,3-Hexafluoropropane | Intermediate | Intermediate levels of high-mass ion species observed. |

| HFC-236ca | This compound | Lowest | Associated with the lowest concentration of high-mass ion species, leading to reduced ion bombardment effect. |

Emerging Applications in Niche Industrial Sectors

Beyond its studied application in plasma etching for semiconductor manufacturing, other specific emerging or niche industrial uses for this compound are not widely reported in the scientific or technical literature. Its development and application appear to be highly specialized and focused within the electronics industry.

Environmental Fate and Atmospheric Chemistry of 1,1,2,2,3,3 Hexafluoropropane

Atmospheric Lifetimes and Degradation Pathways

The atmospheric lifetime of a compound is a critical measure of its persistence and potential for global impact. For 1,1,2,2,3,3-hexafluoropropane (HFC-236ea), the atmospheric lifetime has been calculated to be 8.1 years researchgate.net. The primary mechanism for its removal from the atmosphere is through reaction with hydroxyl (OH) radicals, which are highly reactive and act as the main cleansing agent in the troposphere researchgate.net.

The degradation process is initiated by the abstraction of a hydrogen atom from the HFC-236ea molecule by an OH radical. This initial reaction forms a fluoroalkyl radical, which then undergoes a series of rapid reactions with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions of the peroxy radical lead to the formation of various degradation products. While the complete degradation pathway can be complex, the ultimate breakdown products of many hydrofluorocarbons in the atmosphere include compounds such as trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF) fluorocarbons.org.

It is important to distinguish this compound (HFC-236ea) from its isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), which has a significantly longer atmospheric lifetime of approximately 210 to 242 years researchgate.netepa.gov. This difference in persistence underscores the importance of molecular structure in determining the environmental impact of chemical compounds.

Interaction with Atmospheric Radicals (e.g., OH, Cl)

The dominant atmospheric sink for this compound is its reaction with hydroxyl (OH) radicals researchgate.net. The rate of this reaction is the primary determinant of its atmospheric lifetime. The presence of hydrogen atoms in the molecule makes it susceptible to attack by OH radicals, a characteristic that distinguishes it from perfluorocarbons (PFCs) which lack hydrogen and consequently have much longer atmospheric lifetimes.

The general reaction scheme is as follows:

CHF₂CHFCF₃ + OH → C₃HF₆• + H₂O

While the reaction with OH radicals is the main degradation pathway, reactions with other atmospheric oxidants, such as chlorine atoms (Cl), can also contribute to the removal of hydrofluorocarbons, particularly in marine or coastal areas where chlorine atom concentrations can be elevated. However, for HFC-236ea, the reaction with OH radicals is the most significant atmospheric removal process. A kinetic study of the isomer HFC-236fa with OH radicals shows that the H-abstraction from the methylene group is the dominant reaction pathway nih.govacs.org.

Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) Assessment Methodologies

Global Warming Potential (GWP): The Global Warming Potential is an index that allows for the comparison of the warming impact of different greenhouse gases relative to carbon dioxide (CO₂), which is assigned a GWP of 1. The GWP of a substance is calculated based on its radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. It is typically calculated over a specific time horizon, most commonly 100 years.

For 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea), the GWP values have been reported as follows:

GWP (20-year horizon): 2200 researchgate.net

GWP (100-year horizon): 1370

GWP (500-year horizon): 220 researchgate.net

In contrast, its isomer, 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), has a significantly higher 100-year GWP of 9810, primarily due to its much longer atmospheric lifetime epa.gov.

Ozone Depletion Potential (ODP): The Ozone Depletion Potential is a measure of the relative amount of ozone degradation a chemical compound can cause compared to trichlorofluoromethane (CFC-11), which has an ODP of 1.0. For a compound to have a significant ODP, it must contain chlorine or bromine atoms, which can be transported to the stratosphere and catalytically destroy ozone.

Since this compound contains only carbon, hydrogen, and fluorine atoms and no chlorine or bromine, its Ozone Depletion Potential is zero acs.org. While HFCs can have a minor, indirect effect on stratospheric ozone by altering atmospheric temperatures, their direct contribution to ozone depletion is negligible pca.state.mn.us.

Interactive Data Table: Environmental Potentials of Hexafluoropropane Isomers

| Compound | Atmospheric Lifetime (years) | GWP (100-year horizon) | Ozone Depletion Potential (ODP) |

| This compound (HFC-236ea) | 8.1 researchgate.net | 1370 | 0 acs.org |

| 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | 242 epa.gov | 9810 epa.gov | 0 acs.org |

Environmental Transport and Distribution Models for Fluorinated Compounds

Understanding the movement and distribution of fluorinated compounds like this compound in the environment is crucial for assessing their potential impact. This is achieved through the use of environmental fate and transport models. These mathematical models simulate the processes that govern a chemical's behavior in different environmental compartments, including the atmosphere, water, soil, and biota.

For atmospheric transport, models consider factors such as:

Emission sources: Identifying the locations and magnitudes of releases.

Meteorological data: Wind speed and direction, temperature, and precipitation patterns that influence atmospheric mixing and deposition.

Chemical properties: The compound's vapor pressure, solubility, and reaction rate constants with atmospheric oxidants.

Once released into the atmosphere, the long-range transport of persistent fluorinated compounds can be simulated using global and regional atmospheric chemistry and transport models. These models help to predict the atmospheric concentrations and deposition patterns of these substances on a large scale.

In aquatic and terrestrial systems, transport models for fluorinated compounds consider partitioning between air, water, soil, and sediment. Key parameters in these models include the organic carbon-water partition coefficient (Koc) and the Henry's Law constant, which describe the compound's tendency to adsorb to organic matter and partition between air and water, respectively. For HFCs, which are relatively volatile and have low water solubility, atmospheric transport is the dominant pathway for long-range distribution.

Remediation and Mitigation Strategies for Fluorinated Compounds in the Environment

Given the environmental concerns associated with some fluorinated compounds, particularly their high global warming potentials, various strategies for remediation and mitigation have been developed and implemented.

Mitigation Strategies:

Substitution: The primary mitigation strategy is the replacement of high-GWP HFCs with alternative substances that have lower or negligible GWPs. These alternatives include hydrofluoroolefins (HFOs), hydrocarbons, ammonia, and carbon dioxide.

Leak Reduction and Recovery: For applications where HFCs are still in use, such as in refrigeration and air conditioning systems, improved equipment design, maintenance, and leak detection can significantly reduce emissions. Recovery and recycling of HFCs from equipment at the end of its life are also critical mitigation measures.

Process Optimization: In industrial processes that use or produce fluorinated compounds, optimizing procedures to minimize emissions is an effective strategy. This can involve improving reaction efficiencies and implementing capture technologies.

Remediation Strategies:

Remediation focuses on cleaning up existing contamination. For fluorinated gases in the atmosphere, direct remediation is generally not feasible due to their diffuse nature. Therefore, efforts are concentrated on mitigating emissions at the source. For localized contamination of soil and groundwater by other types of fluorinated compounds (such as PFAS), a range of remediation technologies are being investigated and applied, including:

Thermal Treatment: Incineration at high temperatures can effectively destroy fluorinated compounds.

Adsorption: Using materials like activated carbon to bind and remove fluorinated compounds from water.

Chemical Oxidation and Reduction: Advanced oxidation and reduction processes are being explored to break down the stable carbon-fluorine bonds.

Bioremediation: Research is ongoing into the use of microorganisms to degrade certain types of fluorinated compounds, although this is challenging due to their recalcitrance.

Future Research Directions and Unexplored Avenues in 1,1,2,2,3,3 Hexafluoropropane Research

Integration of Artificial Intelligence and Machine Learning for Predictive Fluorocarbon Chemistry

The complexity of fluorocarbon reactions and the vastness of potential molecular space make traditional experimental approaches time-consuming and expensive. nsf.gov Artificial Intelligence (AI) and Machine Learning (ML) offer powerful tools to accelerate discovery and deepen our understanding of compounds like 1,1,2,2,3,3-hexafluoropropane. nsf.govyoutube.com

Future research should focus on developing bespoke Quantitative Structure-Property Relationship (QSPR) models for partially fluorinated propanes. mdpi.com By training ML algorithms on existing data from other hydrofluorocarbons (HFCs), it would be possible to predict key physicochemical properties of this compound, such as its boiling point, vapor pressure, viscosity, and thermodynamic properties. researchgate.net ML-based force fields could enable more accurate molecular simulations, predicting its behavior in different environments. researchgate.net

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Research Goal | Methodology | Expected Outcome |

|---|---|---|---|

| Property Prediction | Estimate key physical and chemical properties. | Develop QSPR models trained on data from known HFCs and PFAS. mdpi.com | A comprehensive, predicted datasheet for this compound, guiding experimental work. |

| Reaction Optimization | Identify efficient synthetic and degradation pathways. | Use Bayesian optimization and surrogate models to explore reaction parameter space. researchgate.netyoutube.com | Optimized, high-yield protocols for synthesis and transformation, reducing resource consumption. |

| Force Field Development | Create accurate molecular models for simulation. | Calibrate force fields using quantum chemical data and ML-assisted optimization. researchgate.net | Reliable simulation of the compound's interactions with other materials and its environmental fate. |

Sustainable Synthetic Methodologies and Circular Economy Approaches for Fluorinated Compounds

The production of fluorochemicals has traditionally relied on hazardous reagents like hydrogen fluoride (B91410) (HF) and energy-intensive processes. ox.ac.uk A key research avenue is the development of sustainable synthetic routes to this compound. A groundbreaking approach to explore would be the direct synthesis from calcium fluoride (CaF2), bypassing the production of HF gas entirely. ox.ac.uk This method, inspired by biomineralization, could significantly improve the safety and carbon footprint of its production. ox.ac.uk

Equally important is establishing a circular economy for fluorinated compounds. europa.eu Research should investigate methods to recycle and repurpose this compound and other F-gases. nih.govnoaa.gov Recent advancements in mechanochemistry, where ball-milling is used to break down stable PFAS and recover fluoride, could be adapted. bioengineer.orgsciencedaily.comtechnologynetworks.com This recovered fluoride could then be used as a feedstock for producing new, high-value fluorochemicals, reducing the need to mine fluorspar, a critical mineral resource. sciencedaily.comtechnologynetworks.com Investigating degradable fluorinated polymers that incorporate ester bridges, which are not yet commercially available, could also provide a pathway for chemical recycling. k-online.com

Exploration of Novel Catalytic Systems for Fluorination and Defluorination Reactions

Catalysis is central to controlling the synthesis and decomposition of fluorocarbons. Future studies on this compound should explore novel catalytic systems for selective C-F and C-H bond activation.

For fluorination , research could focus on developing transition-metal catalysts (e.g., based on Palladium, Copper, or Silver) that can introduce fluorine atoms with high regioselectivity under mild conditions. nih.govmdpi.com The use of photocatalysts has also gained attention for being a cleaner method for such transformations. nih.gov

For defluorination , which is crucial for both synthesis (via dehydrofluorination of more saturated precursors) and environmentally safe disposal, new catalysts are needed. digitellinc.com Systems like Nickel supported on acid-resistant materials (e.g., AlF3) have shown promise for the dehydrofluorination of other HFCs and could be optimized for this compound. matec-conferences.org Additionally, enzymatic approaches using dehalogenases, which can cleave C-F bonds under aerobic conditions, represent a frontier in green chemistry, although their efficiency with highly fluorinated, non-activated molecules remains a significant challenge. nih.gov

Table 2: Potential Catalytic Systems for Investigation

| Reaction Type | Catalyst Class | Example System | Target Transformation |

|---|---|---|---|

| Fluorination | Transition-Metal | Pd or Cu complexes with specialized ligands. nih.gov | Selective fluorination of a hydrocarbon precursor to this compound. |

| Dehydrofluorination | Supported Metal | Ni on AlF3 support. matec-conferences.org | Elimination of HF from a heptafluoropropane to yield a fluoroolefin. |

| Defluorination | Biocatalysis | Engineered dehalogenase enzymes. nih.gov | Stepwise removal of fluorine for degradation or functionalization. |

| Photocatalysis | Light-driven catalysts | Various systems for fluorination/fluoroalkylation. nih.gov | C-F bond formation under milder, cleaner conditions. |

Advanced In-situ Spectroscopic Monitoring and Kinetic Studies of Fluoropropane Reactions

A fundamental understanding of the reaction kinetics and mechanisms involving this compound is essential for any potential application, from industrial synthesis to atmospheric modeling. Advanced in-situ spectroscopic techniques are critical for this purpose.

High-temperature shock tube studies, coupled with techniques like UV absorption spectroscopy, could be employed to study its thermal decomposition pathways. aip.orgacs.org Such experiments allow for the determination of rate constants for elementary reactions, such as unimolecular dissociation and intramolecular elimination of HF. acs.orgnih.gov A recent kinetic study on the isomer HFC-236fa revealed that intramolecular HF elimination is a dominant decomposition channel, a pathway that would be critical to investigate for this compound. acs.orgnih.gov

Computational chemistry, including ab initio molecular orbital calculations, should be used in concert with experimental work. nist.govnist.gov These theoretical methods can help build detailed potential energy surfaces for its reactions, identify transition states, and calculate thermochemical data (e.g., heats of formation) for the molecule and its reaction intermediates. acs.orgnist.gov

Interdisciplinary Research with Materials Science and Chemical Engineering

The potential applications of this compound can only be realized through collaboration with materials science and chemical engineering. While its isomer HFC-236fa is used as a fire suppressant, refrigerant, and foaming agent, the properties of this compound are unknown but could be valuable. innospk.comwikipedia.orgechemi.comepa.gov

Collaborative research could explore its use as:

A dielectric gas: For applications in high-voltage equipment, where its electrical insulating properties would be paramount.

A heat-transfer fluid: In specialized cooling systems, leveraging its predicted thermodynamic properties.

A monomer or precursor for fluoropolymers: Its symmetrical structure could lead to polymers with unique thermal and chemical stability.

An etching gas in semiconductor manufacturing: The electronics industry utilizes various fluorocarbons for plasma etching, and the specific fragmentation of this compound could offer new selectivities. beijingyuji.com

Chemical engineers would be essential for designing and scaling up any potential synthesis process, developing purification protocols, and evaluating its performance in real-world applications. This includes process modeling, reactor design, and ensuring safe handling and containment.

Addressing Grand Challenges in Fluorocarbon Chemistry through this compound Studies

Research into a specific, understudied molecule like this compound can contribute to solving some of the "grand challenges" facing fluorocarbon chemistry. digitellinc.com

One major challenge is the selective activation and cleavage of the C-F bond, one of the strongest single bonds in organic chemistry. digitellinc.com Developing methods to control the fluorination and defluorination of this compound would contribute valuable knowledge to this fundamental problem.

Another challenge is the environmental persistence and global warming potential of many fluorocarbons. nih.gov By studying the atmospheric lifetime and decomposition pathways of this compound, researchers can better understand structure-property relationships that dictate environmental impact. This knowledge can inform the design of next-generation fluorochemicals that are both effective and environmentally benign.

Finally, the challenge of fluorine resource sustainability is pressing, as natural fluorspar reserves are depleting. noaa.govsciencedaily.com Developing circular, recycling-focused chemical pathways using this compound as a model compound would support the broader shift away from a linear "take-make-dispose" model in the fluorochemical industry. bioengineer.orgchemrxiv.org

常见问题

Q. What are the established synthetic routes for 1,1,2,2,3,3-hexafluoropropane, and how do reaction conditions influence yield?

A common method involves halogen exchange using chromium-based catalysts. For example, 1,1,1,3,3,3-hexachloropropane reacts with hydrofluoric acid (HF) in the presence of chromium catalysts under controlled temperature and pressure . Key variables include:

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 1–5 wt% | Higher loading accelerates kinetics but may increase side reactions. |

| Temperature | 150–250°C | Elevated temperatures favor fluorination but risk decomposition. |

| HF stoichiometry | 6–8 equivalents | Excess HF drives completion but complicates purification. |

Q. How is the molecular structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are standard. For example, -NMR reveals distinct chemical shifts for fluorine atoms in different positions (e.g., CF vs. CF groups). X-ray studies confirm bond lengths (e.g., C–F: ~1.33 Å) and spatial arrangement .

Q. What thermodynamic and physical properties are critical for handling this compound?

Key properties include:

| Property | Value (Experimental) | Source |

|---|---|---|

| Molecular weight | 152.04 g/mol | |

| Boiling point | Not explicitly reported; analogous compounds (e.g., HFC-227ea) boil at −16.4°C . | |

| LogP | 2.15 (predicted) |

These properties inform storage (e.g., pressurized containers) and safety protocols (e.g., ventilation).

Advanced Research Questions

Q. How can this compound derivatives be optimized for use as electrolytes in lithium-ion batteries?

Salts like potassium this compound-1,3-disulfonimide (CFKNOS, MW 331.26 g/mol) exhibit high ionic conductivity and thermal stability. To evaluate performance:

Q. What methodologies are used to assess the environmental impact of this compound?

As a fluorinated greenhouse gas (GHG), its global warming potential (GWP) is evaluated via:

- Atmospheric lifetime studies : Measure radiative efficiency and degradation pathways (e.g., reaction with OH radicals).

- Lifecycle analysis (LCA) : Quantify emissions during synthesis, application, and disposal .

Q. How do synthetic byproducts or impurities affect experimental reproducibility?

Contaminants like residual HF or chlorinated intermediates can skew results. Mitigation strategies include:

- Purification : Distillation or recrystallization (e.g., using sulfolane as a solvent).

- Analytical monitoring : Gas chromatography-mass spectrometry (GC-MS) to detect impurities at ppm levels .

Q. What experimental designs are used to evaluate its efficacy as a fire suppression agent compared to alternatives?

Benchmark against HFC-227ea (heptafluoropropane) using:

- Flame extinction tests : Measure minimum extinguishing concentration (MEC) in a cup burner apparatus.

- Environmental trade-offs : Compare ozone depletion potential (ODP) and GWP .

Data Contradictions and Resolution

- Synthesis yields : Discrepancies in reported yields (e.g., 70–90%) may arise from catalyst deactivation or incomplete HF reaction. Reproducibility requires strict control of moisture and catalyst pretreatment .

- Thermodynamic data : Limited experimental values for boiling/melting points necessitate extrapolation from structurally similar compounds (e.g., perfluoropropane) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。